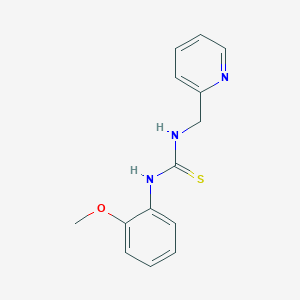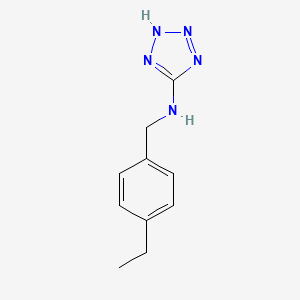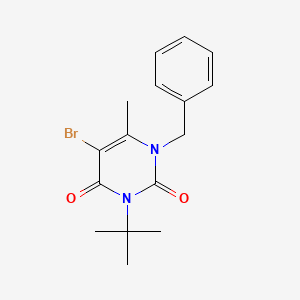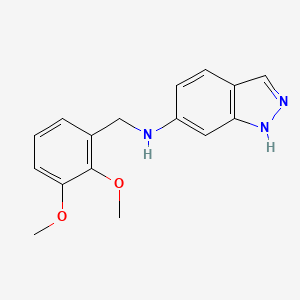![molecular formula C15H16F3N3O B5714505 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5714505.png)
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. This compound is also known by its chemical name, TAP-144, and has been studied for its potential use in the treatment of various medical conditions.
作用機序
TAP-144 works by binding to androgen receptors in the body, which can lead to increased muscle mass and bone density. This compound is selective in its binding, meaning that it primarily targets androgen receptors in muscle and bone tissue, while avoiding other areas of the body such as the prostate gland.
Biochemical and Physiological Effects:
Studies have shown that TAP-144 can lead to increased muscle mass and bone density in animal models. This compound has also been shown to have minimal effects on other areas of the body, such as the prostate gland, which is a common concern with other androgenic compounds.
実験室実験の利点と制限
One advantage of using TAP-144 in lab experiments is its selectivity for muscle and bone tissue, which can lead to more targeted results. However, one limitation is the lack of long-term studies on the safety and efficacy of this compound.
将来の方向性
There are several future directions for research on TAP-144, including its potential use in the treatment of osteoporosis, muscle wasting, and other medical conditions. Further studies are also needed to determine the long-term safety and efficacy of this compound, as well as its potential use as a SARM.
合成法
The synthesis of TAP-144 involves several steps, including the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with N-(2-phenylethyl)acetamide. The resulting product is then purified through various methods, such as column chromatography, to obtain a pure form of TAP-144.
科学的研究の応用
TAP-144 has been the subject of scientific research due to its potential use as a selective androgen receptor modulator (SARM). SARMs are compounds that bind to androgen receptors in the body, which can lead to increased muscle mass and bone density. TAP-144 has also been studied for its potential use in the treatment of osteoporosis, muscle wasting, and other medical conditions.
特性
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c1-11-9-13(15(16,17)18)20-21(11)10-14(22)19-8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZPREYPYINMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCCC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5714444.png)
![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5714451.png)


![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)


![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)

![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)
